molecular formula C19H21NO2 B14362218 Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate CAS No. 93107-51-8

Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate

Cat. No.: B14362218
CAS No.: 93107-51-8
M. Wt: 295.4 g/mol
InChI Key: SBOQBZKALAJGQM-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an octahydro-3ah-4,7-methanoindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyano(phenyl)methyl halide with an octahydro-3ah-4,7-methanoindene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The octahydro-3ah-4,7-methanoindene core provides structural stability and rigidity, which can be crucial for binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is unique due to its combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93107-51-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[cyano(phenyl)methyl] tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C19H21NO2/c20-12-17(13-5-2-1-3-6-13)22-18(21)19-10-4-7-16(19)14-8-9-15(19)11-14/h1-3,5-6,14-17H,4,7-11H2

InChI Key

SBOQBZKALAJGQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)OC(C#N)C4=CC=CC=C4

Origin of Product

United States

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